molecular formula C16H20N2O2 B2943109 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1203088-72-5

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2943109
CAS No.: 1203088-72-5
M. Wt: 272.348
InChI Key: JULSOAVPJUBRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic acetamide derivative featuring a fused cyclopenta[b]indole core linked to a 2-methoxyethylamine substituent. This compound belongs to a class of molecules designed for pharmacological applications, particularly targeting enzyme inhibition or receptor modulation. The cyclopenta[b]indole moiety contributes to its planar aromatic structure, enhancing π-π stacking interactions with biological targets, while the 2-methoxyethyl group improves solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-20-10-9-17-16(19)11-18-14-7-3-2-5-12(14)13-6-4-8-15(13)18/h2-3,5,7H,4,6,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULSOAVPJUBRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C2=C(CCC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide typically involves several steps, beginning with the formation of the indole ring structure. Here’s a simplified approach:

  • Step 1: Cyclization reaction to form the cyclopenta[b]indole core.

  • Step 2: Introduction of the 2-methoxyethyl side chain through a substitution reaction.

  • Step 3: Acetamide formation via acetylation of the indole nitrogen.

Industrial Production Methods:

In an industrial setting, the production scales up using optimized catalysts and reaction conditions to ensure high yields and purity. Industrial production methods often involve flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide can undergo oxidation reactions, particularly at the indole ring, leading to various oxidized derivatives.

  • Reduction: The compound can be reduced, often using hydride donors, to modify the functional groups.

  • Substitution: Substitution reactions, particularly on the methoxyethyl group, can yield diverse analogs with potentially different biological activities.

Common Reagents and Conditions:

  • Oxidation: Chromium-based reagents (e.g., PCC) or milder oxidants like DMSO.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the indole ring, such as N-oxides.

  • Reduction Products: Amine derivatives from reduction of the acetamide group.

  • Substitution Products: Variants with different side chains replacing the methoxyethyl group.

Scientific Research Applications

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

  • Chemistry: Used as a building block for more complex molecular structures.

  • Biology: Investigated for its potential as an inhibitor or modulator of various biological pathways.

  • Medicine: Explored for its therapeutic potential, especially in fields like oncology and neurology.

  • Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

Mechanism:

The precise mechanism of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide depends on its application. For example, if used as a biological inhibitor, it might bind to specific enzymes or receptors, altering their function.

Molecular Targets and Pathways:

  • Biological Pathways: May interact with enzymes involved in key metabolic or signaling pathways.

  • Cellular Targets: Could target specific receptors or transporters on cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related acetamides with modifications in the indole core or substituent groups. Key examples include:

Compound Name Substituent Variations Molecular Weight Biological Activity/Application Source/Evidence
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide Pyridin-3-yl group instead of 2-methoxyethyl ~309.4 g/mol Potential kinase inhibition; CNS activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Fluoro-biphenyl and indole ethylamine ~418.5 g/mol Unspecified; likely neuroactive or anticancer
Rilapladib (N-(2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide) Thioquinoline and difluorobenzyl groups ~718.8 g/mol Lp-PLA2 inhibitor (IC50: 0.23 nM); Alzheimer’s/atherosclerosis
Goxalapladib Naphthyridine core and trifluoromethyl biphenyl ~718.8 g/mol Atherosclerosis treatment
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro and methoxymethyl groups ~269.8 g/mol Herbicide (pesticide)

Key Observations

Core Structure Modifications: The cyclopenta[b]indole core in the target compound distinguishes it from naphthyridine (Goxalapladib) or quinoline (Rilapladib) cores, which are associated with distinct target affinities. For instance, Rilapladib’s thioquinoline moiety enhances binding to lipoprotein-associated phospholipase A2 (Lp-PLA2), while the indole system may favor serotonin receptor interactions .

Biological Activity: Potency: Rilapladib exhibits nanomolar inhibitory activity (IC50: 0.23 nM), attributed to its extended hydrophobic substituents (trifluoromethyl biphenyl) and optimized methoxyethyl-piperidine linkage . The target compound’s activity remains unquantified but is hypothesized to be lower due to simpler substituents. Selectivity: Compared to pesticide analogs like alachlor , the target compound lacks chloro and methoxymethyl groups, reducing nonspecific alkylation and toxicity risks.

Pharmacokinetics :

  • The 2-methoxyethyl group in the target compound and Rilapladib enhances aqueous solubility compared to purely aromatic substituents (e.g., pyridin-3-yl) .
  • Goxalapladib’s trifluoromethyl biphenyl moiety increases metabolic stability but may elevate hepatotoxicity risks .

Biological Activity

The compound 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide is a member of the indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O
  • Molecular Weight : 336.4 g/mol
  • CAS Number : 1203215-04-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may modulate the activity of enzymes and receptors, impacting pathways related to cancer cell growth and survival.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings from various research studies:

Cell LineIC50 Value (µM)Reference
MCF-7 (breast cancer)1.96
HCT116 (colon cancer)8.5
SK-BR-3 (breast cancer)5.0
HepG2 (liver cancer)7.0

These results indicate that the compound exhibits potent cytotoxicity, particularly against breast cancer cell lines.

Case Studies

  • Cytotoxicity in MCF-7 Cells :
    A study demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value comparable to vinblastine, a standard chemotherapeutic agent. This suggests its potential as an effective anticancer drug with lower side effects due to selective toxicity towards cancer cells .
  • Mechanistic Insights :
    Further investigations revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), activating apoptosis pathways through upregulation of pro-apoptotic proteins such as Bax and cleaved-caspase 3 in HCT116 cells . This indicates a promising mechanism for inducing cancer cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure can significantly influence the biological activity of indole derivatives. For instance, substituents on the phenyl ring and variations in the acetamide group have been shown to enhance cytotoxic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.